5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene
Overview
Description
“5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the information might be under different but similar compounds due to the nature of organic chemistry nomenclature.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene”. Synthesis methods can vary widely depending on the desired yield, purity, and scale of production. It’s recommended to consult a comprehensive organic chemistry reference or a chemist for specific synthesis procedures.Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR), and X-ray crystallography. However, specific structural data for “5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene” is not available in the sources I found.Chemical Reactions Analysis
The chemical reactions involving “5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene” would depend on the conditions and reagents used. As a halogenated aromatic compound, it could potentially undergo electrophilic aromatic substitution, nucleophilic aromatic substitution, or reduction reactions, among others. However, specific reaction data for this compound is not available in the sources I found.Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, density, etc., are crucial for handling and safety procedures. However, specific physical and chemical properties for “5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene” are not available in the sources I found.Safety And Hazards
Safety and hazard information is essential for the safe handling and storage of chemical compounds. However, specific safety and hazard data for “5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene” is not available in the sources I found.
Future Directions
The future directions for research and applications of “5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene” would depend on its properties and potential uses. It could be explored for use in organic synthesis, materials science, pharmaceuticals, etc. However, specific future directions for this compound are not available in the sources I found.
properties
IUPAC Name |
5-bromo-1,2-difluoro-3-(trichloromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl3F2O/c8-3-1-4(12)6(13)5(2-3)14-7(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOZBEAGVIICCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(Cl)(Cl)Cl)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl3F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,2-difluoro-3-(trichloromethoxy)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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